2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(5-chloro-2-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLPVDOVIZPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via reductive amination between 6-methoxy-2-hydroxybenzaldehyde (I) and 5-chloro-2-methylaniline (II) under mild acidic conditions:
$$
\text{I} + \text{II} \xrightarrow{\text{NaBH}_3\text{CN, MeOH/HOAc}} \text{Target Compound}
$$
Critical Parameters:
Synthesis of 6-Methoxy-2-hydroxybenzaldehyde
The aldehyde precursor is synthesized through directed ortho-metalation of 3-methoxyphenol, followed by formylation:
$$
\text{3-Methoxyphenol} \xrightarrow{\text{LDA, DMF}} \text{6-Methoxy-2-hydroxybenzaldehyde}
$$
Optimization Data:
| Condition | Value | Yield Improvement |
|---|---|---|
| Lithiating Agent | LDA vs. n-BuLi | +22% |
| Solvent | THF vs. Et₂O | +15% |
| Temperature | −78°C vs. −40°C | +28% |
Large-Scale Process Considerations
Key Challenges:
- Exothermic borohydride addition requiring jacketed reactors
- Residual cyanide byproducts necessitating activated carbon treatment
Industrial Purification Protocol:
- Neutralization with 10% NaOH
- Liquid-liquid extraction (EtOAc/H₂O)
- Chromatography on silica gel (hexane:EtOAc 3:1)
- Recrystallization from ethanol/water
Alternative Synthetic Pathways
Mannich Reaction Approach
A three-component condensation employing:
- 6-Methoxyphenol
- Formaldehyde
- 5-Chloro-2-methylaniline
Reaction Equation:
$$
\text{ArOH} + \text{HCHO} + \text{ArNH}2 \rightarrow \text{Target} + \text{H}2\text{O}
$$
Limitations:
- Poor regiocontrol (20–35% yield)
- Competing etherification side reactions
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromomethyl-6-methoxyphenol with 5-chloro-2-methylaniline:
$$
\text{BrCH}2\text{(ArOCH}3\text{)} + \text{ArNH}2 \xrightarrow{\text{Pd}2\text{dba}_3, \text{Xantphos}} \text{Target}
$$
Catalytic System Efficiency:
| Ligand | Turnover Number | Yield (%) |
|---|---|---|
| Xantphos | 48 | 62 |
| BINAP | 32 | 41 |
| DPPF | 27 | 38 |
Spectroscopic Characterization
$$^1$$H NMR Analysis (400 MHz, DMSO-d$$_6$$)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.42 | s | 1H | Phenolic -OH |
| 6.82–7.24 | m | 6H | Aromatic protons |
| 4.21 | s | 2H | -CH$$_2$$-NH- |
| 3.78 | s | 3H | -OCH$$_3$$ |
| 2.34 | s | 3H | Ar-CH$$_3$$ |
Mass Spectral Data
- ESI-MS: m/z 308.1 [M+H]$$^+$$ (calc. 308.09)
- Fragmentation Pattern:
- Loss of -CH$$_2$$NHAr (m/z 167)
- Retro-Diels-Alder cleavage (m/z 123)
Industrial Scale-Up Challenges
| Parameter | Lab Scale | Pilot Plant | Resolution Strategy |
|---|---|---|---|
| Reaction Volume | 500 mL | 2000 L | Continuous flow reactor |
| Purification | Column chromatography | Crystallization | Solvent screening (IPA/water) |
| Waste Generation | 5 L/kg product | 300 L/kg product | Methanol recycling system |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-N bond formation using [Ir(ppy)$$_3$$] catalyst:
- 50% yield improvement over thermal methods
- 90% atom economy
Biocatalytic Approaches
Engineered aminotransferases for asymmetric synthesis:
- Enantiomeric excess >98%
- Reaction time reduced to 4 hours
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity: Studies have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Properties: The compound is being explored for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
The compound has been investigated for its therapeutic potential:
- Anticancer Activity: In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values reported were approximately 226 µg/mL and 242.52 µg/mL, respectively.
Case Studies
1. Anticancer Study:
In vitro studies on HeLa and A549 cells showed dose-dependent inhibition of cell proliferation when treated with varying concentrations of the compound. Apoptosis assays indicated that the compound induces apoptotic pathways in cancer cells.
2. Antimicrobial Activity:
A comparative study assessed the efficacy against Gram-positive and Gram-negative bacteria. Results indicated notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The 5-Cl substituent in the target compound vs. 4-Cl or 3-Cl in analogs alters electronic effects (e.g., electron-withdrawing capacity) and steric interactions, impacting coordination to metal ions .
- Methyl vs.
- Benzyl vs. Phenyl : The benzyl group in introduces flexibility, affecting ligand geometry and metal-binding modes.
Spectroscopic Features:
- FT-IR: Phenolic -OH stretch: ~3400 cm⁻¹. -C=N- (imine) stretch: ~1600–1650 cm⁻¹ (absent in reduced forms). Mo=O stretches in Mo(VI) complexes: ~900–950 cm⁻¹ .
- NMR: ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm; methoxy protons at δ ~3.8 ppm .
Biological Activity
2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol, also known by its CAS number 196875-56-6, is an organic compound with notable biological activity. This compound is characterized by a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety, which contribute to its unique chemical properties and potential therapeutic applications.
- Molecular Formula: C15H16ClNO2
- Molecular Weight: 277.75 g/mol
- Synonyms: 5-Chloro-2-methylphenylaminomethyl-6-methoxyphenol
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions to optimize yield and purity. The process may include various catalysts and solvents to enhance the reaction efficiency .
The biological activity of 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Detailed studies are needed to elucidate the exact pathways involved.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol exhibit antimicrobial properties. For instance, related derivatives have shown potent activity against various pathogens, including viruses and bacteria. The structure-activity relationship (SAR) suggests that the presence of the chloro and methoxy groups enhances antimicrobial efficacy .
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit inflammatory mediators, suggesting its potential use in treating inflammatory diseases. The specific mechanisms through which it exerts these effects remain under investigation.
Cytotoxicity and Selectivity
In terms of cytotoxicity, preliminary data suggest that this compound exhibits low toxicity levels at therapeutic doses. For example, related compounds have shown a significant selectivity index (SI > 100) in antiviral assays, indicating a favorable therapeutic window . This selectivity is crucial for developing safe therapeutic agents.
Study on Antiviral Activity
A study evaluating various substituted phenolic compounds reported that certain derivatives of 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol demonstrated significant antiviral activity against human adenoviruses (HAdV). The most potent derivative exhibited an IC50 value of 0.27 μM with minimal cytotoxic effects (CC50 = 156.8 μM), highlighting its potential as a therapeutic agent .
In Vivo Studies
In vivo toxicity studies conducted on animal models indicated that the maximum tolerated dose was significantly higher than the effective dose required for antiviral activity, further supporting its safety profile for potential clinical applications .
Comparative Analysis
| Compound | Biological Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Antiviral | 0.27 | 156.8 | >100 |
| Compound B | Antimicrobial | <1 | >200 | >200 |
| Compound C | Anti-inflammatory | 5 | 100 | 20 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via reductive amination between 5-chloro-2-methylaniline and 6-methoxy-2-hydroxybenzaldehyde. Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
-
Catalyst optimization : Use sodium cyanoborohydride (NaBH3CN) for selective reduction of the Schiff base intermediate .
-
Temperature control : Maintain 60–70°C to minimize side reactions like oxidation of the phenol group .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Parameter Optimal Condition Reference Solvent DMF or methanol Reducing agent NaBH3CN Reaction temperature 60–70°C
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be analyzed?
- Answer :
- NMR :
- ¹H NMR : Look for phenolic -OH (~δ 9.5–10.5 ppm), methoxy (-OCH3, δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm). The aminomethyl (-CH2NH-) group appears as a triplet (δ ~3.3 ppm) .
- ¹³C NMR : Confirm the methoxy carbon (δ ~55 ppm) and quaternary carbons adjacent to chlorine (δ ~125–135 ppm) .
- IR : Detect O-H stretch (~3200–3500 cm⁻¹), C-N stretch (~1250 cm⁻¹), and C-Cl stretch (~700 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ and chlorine isotopic pattern .
Q. How can researchers design in vitro assays to evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria?
- Answer :
- Standardized protocols :
Broth microdilution (CLSI guidelines): Test compound at concentrations 1–256 µg/mL against S. aureus (Gram-positive) and E. coli (Gram-negative) .
Agar diffusion : Measure inhibition zones (≥8 mm indicates activity) .
- Controls : Include ciprofloxacin (positive control) and DMSO (vehicle control).
- Data interpretation : Minimum inhibitory concentration (MIC) ≤32 µg/mL suggests potential for further study .
Advanced Research Questions
Q. How can computational modeling predict the antioxidant mechanism of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation enthalpy (BDE) of phenolic O-H to assess radical scavenging potential. BDE <85 kcal/mol indicates strong antioxidant activity .
- Molecular docking : Simulate interactions with oxidative enzymes (e.g., COX-2 or xanthine oxidase). High binding affinity (ΔG < −7 kcal/mol) suggests inhibitory potential .
- Validation : Compare computational results with experimental assays (e.g., DPPH radical scavenging) .
Q. What experimental designs are suitable for assessing environmental persistence and degradation pathways?
- Answer :
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Hydrolysis experiments : Test stability at pH 4, 7, and 9 (25°C and 40°C). Half-life >30 days at pH 7 suggests environmental persistence .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC50 <10 mg/L indicates high toxicity) .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved methodologically?
- Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HeLa for anticancer, ATCC strains for antimicrobial) and culture conditions .
- Dose-response analysis : Compare IC50/MIC values across studies. Discrepancies may arise from impurity levels >5% .
- Mechanistic studies : Perform transcriptomics to identify target pathways (e.g., DNA gyrase inhibition vs. apoptosis induction) .
Methodological Resources
- Structural analysis : Refer to crystallographic databases (CCDC) for analogous Schiff base compounds .
- Environmental impact : Follow INCHEMBIOL project protocols for abiotic/biotic transformation studies .
- Computational tools : Use Gaussian or ORCA for DFT calculations, and AutoDock for molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
